MS-377 free base

Overview

Description

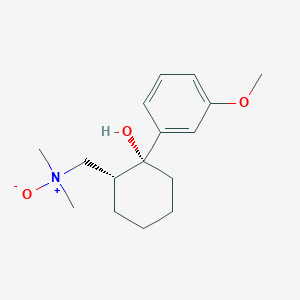

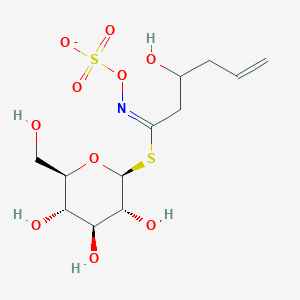

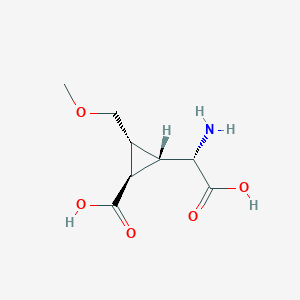

MS-377 free base, also known by its IUPAC name (3R)-1-(4-Chlorophenyl)-3-[(4-(2-methoxyethyl)piperazin-1-yl)methyl]pyrrolidin-2-one, is a selective antagonist of the sigma-1 receptor. This compound has garnered attention due to its potential antipsychotic properties, which are distinct from traditional antipsychotics that typically target dopamine or serotonin receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MS-377 free base involves multiple steps, starting with the preparation of the key intermediate, (4-chlorophenyl)pyrrolidin-2-one. This intermediate is then reacted with (2-methoxyethyl)piperazine under specific conditions to yield the final product. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

MS-377 free base primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperazine and pyrrolidinone moieties. It can also participate in oxidation and reduction reactions under appropriate conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and bases like potassium carbonate.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield various alkylated derivatives of MS-377 .

Scientific Research Applications

Chemistry: Used as a model compound to study sigma-1 receptor interactions and ligand binding.

Biology: Investigated for its effects on neurotransmitter systems, particularly its ability to modulate serotonin and dopamine release.

Medicine: Explored as a potential antipsychotic agent with fewer side effects compared to traditional antipsychotics.

Mechanism of Action

MS-377 free base exerts its effects by selectively binding to the sigma-1 receptor, a chaperone protein involved in various cellular processes. This binding modulates the activity of the receptor, leading to changes in neurotransmitter release and neuronal signaling. The compound does not directly interact with dopamine or serotonin receptors but can influence these systems indirectly through its action on the sigma-1 receptor .

Comparison with Similar Compounds

Similar Compounds

BMY 14802: Another sigma receptor antagonist with similar antipsychotic properties.

Haloperidol: A traditional antipsychotic that also interacts with sigma receptors but has a broader receptor profile.

(+)-Pentazocine: A sigma receptor ligand with different pharmacological effects

Uniqueness

MS-377 free base is unique in its high selectivity for the sigma-1 receptor, which distinguishes it from other antipsychotics that often have multiple receptor targets. This selectivity may contribute to its potential for fewer side effects and a different therapeutic profile .

Properties

Molecular Formula |

C18H26ClN3O2 |

|---|---|

Molecular Weight |

351.9 g/mol |

IUPAC Name |

(3R)-1-(4-chlorophenyl)-3-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]pyrrolidin-2-one |

InChI |

InChI=1S/C18H26ClN3O2/c1-24-13-12-20-8-10-21(11-9-20)14-15-6-7-22(18(15)23)17-4-2-16(19)3-5-17/h2-5,15H,6-14H2,1H3/t15-/m1/s1 |

InChI Key |

DKVVPXLIRYCKCS-OAHLLOKOSA-N |

Isomeric SMILES |

COCCN1CCN(CC1)C[C@H]2CCN(C2=O)C3=CC=C(C=C3)Cl |

Canonical SMILES |

COCCN1CCN(CC1)CC2CCN(C2=O)C3=CC=C(C=C3)Cl |

Synonyms |

(R)-(+)-1-(4-chlorophenyl)-3-(4-(2-methoxyethyl)piperazin-1-yl)methyl-2-pyrrolidinone L-tartrate (R)-1-(4-chlorophenyl)-3-(4-(2-methoxyethyl)piperazin-1-yl)methyl-2-pyrrolidinone tartrate 1-(4-chlorophenyl)-3-(4-(2-methoxyethyl) piperazin-1-yl)methyl-2-pyrrolidinone tartrate MS 377 MS-377 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethylphenyl)-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B1240693.png)

![7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydroxy-methyl-methylidene-oxo-lambda6-sulfane](/img/structure/B1240694.png)

![N-[1-(3-chlorophenyl)cyclobutyl]-N''-cyano-N'-(3-pyridinyl)guanidine](/img/structure/B1240698.png)

![3,11,13,15-tetrahydroxy-1,6,9,9-tetramethyl-6,7,9,16-tetrahydro-14H-6,16-epoxyanthra[2,3-e]benzo[b]oxocin-14-one](/img/structure/B1240703.png)